molecular formula C10H10O2S B2631260 (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid CAS No. 2135442-60-1

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid

Cat. No.: B2631260
CAS No.: 2135442-60-1
M. Wt: 194.25
InChI Key: CCYWYCFSZCKDIN-RKDXNWHRSA-N
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Description

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The cyclopropane ring is a key pharmacophore in pharmaceuticals and bioactive natural products, with its rigid structure and stereochemistry being crucial for biological activity . This compound features a phenylsulfanyl (thioether) moiety, which can serve as a versatile handle for further synthetic elaboration, and a carboxylic acid functional group, common in many bioactive molecules. Compounds with the cyclopropanecarboxylic acid structure are valuable intermediates and core motifs in the development of enzyme inhibitors and other bioactive molecules . The specific stereochemistry of the (1S,2R) enantiomer is critical for its application in asymmetric synthesis and for studying stereospecific interactions with biological targets. This product is intended for research purposes as a building block in the synthesis of more complex molecules, for the exploration of structure-activity relationships (SAR), and for the development of novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c11-10(12)8-6-9(8)13-7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCYWYCFSZCKDIN-RKDXNWHRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1SC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of phenylsulfanyl-substituted alkenes with diazo compounds under catalytic conditions. The reaction is often carried out in the presence of transition metal catalysts such as rhodium or copper complexes, which facilitate the formation of the cyclopropane ring.

Industrial Production Methods

On an industrial scale, the production of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Enantioselective synthesis is crucial for obtaining the desired stereoisomer, and this can be achieved through the use of chiral catalysts or chiral auxiliaries during the cyclopropanation process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of stereoselective reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its activity.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituent(s) Stereochemistry Molecular Formula MW (g/mol) Key Features Reference
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid Phenylsulfanyl (SC₆H₅) (1S,2R) C₁₀H₁₀O₂S 194.25 Sulfur-containing substituent
cis-2-Phenylcyclopropanecarboxylic acid Phenyl (C₆H₅) (1S,2R) C₁₀H₁₀O₂ 162.19 Lacks sulfur; cis configuration
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic acid 4-Fluorophenyl (FC₆H₄) (1S,2S) C₁₀H₉FO₂ 180.17 Fluorine substituent; trans stereoisomer
(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic acid 2-Chlorophenyl (ClC₆H₄) (1R,2R) C₁₀H₉ClO₂ 196.63 Chlorine substituent; trans configuration
(1S,2S)-1-Methyl-2-phenylcyclopropane-1-carboxylic acid Methyl (CH₃), Phenyl (C₆H₅) (1S,2S) C₁₁H₁₂O₂ 176.21 Methyl group at 1-position
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid Hydroxymethyl (CH₂OH) (1R,2R) C₁₁H₁₂O₃ 192.21 Hydroxyl group enhances polarity

Physicochemical Properties

  • Lipophilicity: The phenylsulfanyl group in the target compound increases lipophilicity compared to non-sulfur analogs like cis-2-phenylcyclopropanecarboxylic acid. However, halogenated derivatives (e.g., 4-fluorophenyl, 2-chlorophenyl) exhibit higher LogP values due to halogen electronegativity .
  • Hydrogen Bonding: The carboxylic acid group (2 H-bond donors, 2 acceptors) is common across analogs. Hydroxymethyl-containing derivatives (e.g., ) have additional H-bond donors (3 donors), enhancing solubility.
  • Stereochemical Impact : The (1S,2R) configuration of the target compound may influence its biological activity compared to (1S,2S) or (1R,2R) isomers, as seen in studies of cyclopropane-based inhibitors .

Biological Activity

(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular interactions, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C10H11O2SC_{10}H_{11}O_2S and features a cyclopropane ring substituted with a phenylsulfanyl group and a carboxylic acid functional group. Its structure is pivotal for its biological activity, influencing how it interacts with biological targets.

Enzyme Inhibition

Recent studies have shown that (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid exhibits notable inhibitory effects on certain enzymes. Specifically, it has been evaluated for its interaction with 1-aminocyclopropane-1-carboxylate oxidase 2 (ACO2) from Arabidopsis thaliana. Molecular docking studies indicated favorable binding affinities, suggesting that this compound could serve as a lead for developing new inhibitors targeting ethylene biosynthesis pathways in plants.

Molecular Docking Results:

CompoundΔG (kcal/mol)Binding Constant (Kb M−1)
(1S,2R)-2-Phenylsulfanylcyclopropane-1-carboxylic acid-6.23.53×10^4
(E)-1-amino-2-phenylcyclopropane-1-carboxylic acid-6.44.94×10^4
Pyrazinoic acid-5.37.61×10^3

These results suggest that (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid has comparable or superior binding characteristics compared to known inhibitors such as pyrazinoic acid, making it a candidate for further development as a bioactive compound.

Toxicological Profile

The toxicological assessment of related compounds indicates low toxicity levels in sub-chronic exposure studies. For example, simple aryl alkyl carboxylic acids exhibit minimal systemic toxicity, which is crucial for evaluating the safety profile of (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid in potential therapeutic applications .

Plant Growth Regulation

Research has indicated that derivatives of cyclopropanecarboxylic acids can modulate plant growth by inhibiting ethylene production. The ability of (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid to inhibit ACO2 suggests potential applications in agriculture as a plant growth regulator.

Synthesis Methods

The synthesis of (1S,2R)-2-phenylsulfanylcyclopropane-1-carboxylic acid typically involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. Various methodologies have been explored to optimize yields and purity, including the use of copper(I) salts and amines as co-catalysts .

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